Dimethylacetoxysilane
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Overview
Description
Dimethylacetoxysilane is an organosilicon compound with the molecular formula C4H10O2Si. It is a colorless liquid with a boiling point of approximately 87°C at 760 mmHg . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Dimethylacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylsilane with acetic acid . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Dimethylacetoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the acetoxy group with other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethylsilanediol and acetic acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylacetoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of dimethylacetoxysilane involves its ability to form strong bonds with other molecules through its silicon atom. This allows it to participate in various chemical reactions, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethylacetoxysilane can be compared with other similar compounds such as:
- Trimethylacetoxysilane
- Diacetoxydimethylsilane
- Vinylmethyldiacetoxysilane
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
InChI |
InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQTWXMLZOYEOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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